2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H8F3NO3S |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-methyl-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3S/c1-3-11(6(14)7(8,9)10)4(2-15-3)5(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
PVTLKCBNJVDANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazolidine derivatives.
Scientific Research Applications
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison of 2-methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid with structurally related compounds:
Structural and Functional Differences
*Estimated based on analogous structures.
- Methyl Group : The methyl substituent at position 2 may sterically hinder interactions with enzymes or receptors, altering selectivity compared to phenyl-substituted analogs .
Stability and Reactivity
- The trifluoroacetyl group confers resistance to hydrolysis compared to acetylated analogs, making the compound more stable under physiological conditions .
- Methylsulfanyl-substituted derivatives (e.g., 2-[4-methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid) exhibit higher solubility in organic solvents due to the non-polar thioether group, whereas the target compound’s trifluoroacetyl group may reduce aqueous solubility .
Biological Activity
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid is a synthetic compound belonging to the thiazolidine family, characterized by its five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazolidine ring with a carboxylic acid group and a trifluoroacetyl substituent. The trifluoroacetyl group enhances lipophilicity and potential biological activity, making it a subject of various biological studies.
Biological Activity Overview
Thiazolidine derivatives, including this compound, are known for their diverse biological activities. These activities encompass:
- Antimicrobial Effects : Thiazolidine derivatives have demonstrated antibacterial and antifungal properties.
- Anticancer Activity : Many thiazolidine compounds exhibit antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidines can inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Modulation : These compounds can induce apoptosis in cancer cells by affecting cell cycle progression.
- Binding Affinity to Biological Targets : Interaction studies indicate that this compound may bind effectively to various biological targets.
Anticancer Studies
A series of studies have explored the anticancer potential of thiazolidine derivatives. For instance, research has shown that compounds with similar structures to this compound exhibit significant antiproliferative activity against melanoma and prostate cancer cells. In vitro studies indicated that these compounds could induce apoptosis in cancer cells.
Case Study: Antiproliferative Activity
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | Melanoma (B16-F1) | 0.12 | Apoptosis induction |
| 1b | Prostate (DU 145) | 0.15 | Cell cycle arrest |
| 3id | Melanoma (A375) | 0.20 | Enzyme inhibition |
Toxicological Studies
In addition to therapeutic potentials, the toxicity of thiazolidine derivatives has also been investigated. For example, studies on zebrafish models revealed that certain thiazolidinones could cause degenerative effects on testicular tissues. The findings indicated mitochondrial degeneration and other ultrastructural changes in Sertoli and spermatogonia cells upon exposure to these compounds.
Toxicity Assessment
| Concentration (mM) | Observed Effects |
|---|---|
| 0.2 | Mild mitochondrial swelling |
| 0.4 | Moderate degeneration of Sertoli cells |
| 0.6 | Severe damage with autophagic vacuoles |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves reactions that form the thiazolidine ring followed by acylation with trifluoroacetic anhydride. The structure-activity relationship studies have shown that modifications in the side chains significantly affect the biological activities of these compounds.
Synthesis Pathway
- Formation of Thiazolidine Ring : L-Cysteine reacts with appropriate aldehydes.
- Acylation : The amino group is acylated using trifluoroacetic anhydride.
- Purification : The final product is purified through crystallization or chromatography.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid?
Methodological Answer: A common approach involves the trifluoroacetylation of thiazolidine precursors. For example, trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride can react with the amine group of 2-methylthiazolidine-4-carboxylic acid under anhydrous conditions. Key steps include:
- Protection of the carboxylic acid (e.g., methyl ester formation) to prevent side reactions.
- Trifluoroacetylation : Use TFAA in dichloromethane (DCM) at 0–5°C for 1–2 hours, followed by deprotection with aqueous NaOH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Q. Table 1: Synthetic Yield Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TFAA | DCM | 0–5 | 88 | |
| CF₃COCl | THF | 25 | 75 |
Q. How can the purity and structure of this compound be validated?
Methodological Answer:
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer: Solubility is critical for reaction design:
- High Solubility : DMSO, DMF (>50 mg/mL).
- Moderate Solubility : Ethanol, acetone (~10–20 mg/mL).
- Low Solubility : Water, hexane (<1 mg/mL).
Note : Solubility decreases with pH < 4 due to protonation of the carboxylic acid .
Advanced Research Questions
Q. How can conformational analysis of the thiazolidine ring be performed?
Methodological Answer:
Q. Table 2: Conformational Energy Differences
| Conformation | Energy (kcal/mol) | Method | Reference |
|---|---|---|---|
| Chair | 0.0 | DFT/B3LYP | |
| Boat | +2.3 | DFT/B3LYP |
Q. How to address contradictory data in trifluoroacetyl group stability under basic conditions?
Methodological Answer: Contradictions arise from varying reaction conditions:
- Controlled Deprotection : Use mild bases (e.g., NH₃/MeOH) instead of NaOH to avoid cleavage of the trifluoroacetyl group .
- Kinetic Monitoring : Track reaction progress via ¹⁹F NMR to detect intermediate hydrolysis products .
- pH Optimization : Maintain pH 7–8 during aqueous workups to balance stability and reactivity .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use L-proline derivatives to induce stereoselectivity during thiazolidine ring formation .
- Catalytic Asymmetric Synthesis : Employ chiral Lewis acids (e.g., Cu(II)-BOX complexes) for trifluoroacetylation .
- Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) to separate enantiomers .
Q. How does the trifluoroacetyl group influence biological activity in drug design?
Methodological Answer:
- Metabolic Stability : The CF₃ group resists enzymatic hydrolysis, prolonging half-life .
- Binding Affinity : Fluorine’s electronegativity enhances interactions with hydrophobic pockets (e.g., kinase inhibitors) .
- SAR Studies : Compare analogues (e.g., acetyl vs. trifluoroacetyl) using in vitro assays (IC₅₀, Ki) .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermic Reactions : Control TFAA addition rate with jacketed reactors to prevent thermal runaway .
- Byproduct Formation : Optimize stoichiometry (1.1 equiv TFAA) and use scavengers (e.g., molecular sieves) .
- Purification : Switch from column chromatography to crystallization (ethanol/water, 4:1) for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
